1-(4-Fluorobenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Description
1-(4-Fluorobenzyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C20H22FN3O3 and its molecular weight is 371.412. The purity is usually 95%.
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Scientific Research Applications
Novel Urea and Bis-Urea Derivatives in Cancer Therapy
Research has developed novel compounds with urea or bis-urea functionalities bridged by hydroxyphenyl or halogenphenyl substituents, evaluated for their antiproliferative effects against cancer cell lines. Certain derivatives showed significant activity, particularly against breast carcinoma MCF-7 cells, indicating potential applications in cancer therapy. Urea derivatives with antioxidant activity and antimicrobial properties were also noted, suggesting a broad spectrum of biological activities (Perković et al., 2016).
Enzyme Inhibition for Neurodegenerative Disorders
A study on tetrahydropyrimidine-5-carboxylates examined their effects on enzyme inhibition relevant to neurodegenerative disorders. These compounds demonstrated inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes involved in Alzheimer's disease, presenting a pathway for therapeutic application in managing symptoms of neurodegeneration (Sujayev et al., 2016).
Antimycobacterial Activity
The synthesis of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids and their evaluation against Mycobacterium tuberculosis highlighted significant in vitro and in vivo activity. This research presents a promising approach to combating tuberculosis, particularly multi-drug-resistant strains (Senthilkumar et al., 2008).
Synthesis and Analytical Applications
The development of deuterium-labeled AR-A014418 as an internal standard for liquid chromatography–mass spectrometry (LC–MS) analysis underscores the importance of these compounds in improving the precision of pharmacokinetic studies. This work facilitates the accurate measurement of drug absorption and distribution, critical for drug development and therapeutic monitoring (Liang et al., 2020).
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-27-13-19(25)24-10-2-3-15-6-9-17(11-18(15)24)23-20(26)22-12-14-4-7-16(21)8-5-14/h4-9,11H,2-3,10,12-13H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKWQCMARYMCPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.